

An In-depth Technical Guide to the Chemical Structure of Isophosphamide

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Compound of Interest

Compound Name: Isophosphamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (also known as Ifosfamide) is a synthetic analogue of cyclophosphamide and a member of the nitrogen mustard family of alkylating agents.^{[1][2]} It is a widely used chemotherapeutic prodrug for the treatment of a variety of cancers, including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, and lung cancer.^{[3][4]} Its cytotoxic effects are exerted after metabolic activation in the liver. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Isophosphamide**.

Chemical Structure and Properties

Isophosphamide is chemically designated as 3-(2-chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.^{[1][2]} It is a white crystalline powder that is soluble in water.^{[1][5]}

Chemical Structure:

Source: Adapted from Pfizer Inc.^[1]

Physicochemical and Pharmacokinetic Properties

The key physicochemical and pharmacokinetic properties of **Isophosphamide** are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide[3]
Molecular Formula	C ₇ H ₁₅ Cl ₂ N ₂ O ₂ P[1][2][6]
Molecular Weight	261.1 g/mol [1][2]
CAS Number	3778-73-2[6][7]
Appearance	White crystalline powder[1][5]
Melting Point	39-41 °C[3]
Solubility	Soluble in water.[1] Also soluble in ethanol (~50 mg/mL), DMSO (~30 mg/mL), and DMF (~50 mg/mL).[1] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1]
Half-life	Dose-dependent; approximately 15 hours at high doses (3.8-5.0 g/m ²) and 7 hours at lower doses (1.6-2.4 g/m ²).[1][4]
Metabolism	Hepatic, via cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[2][7]
Excretion	Primarily renal.[4]

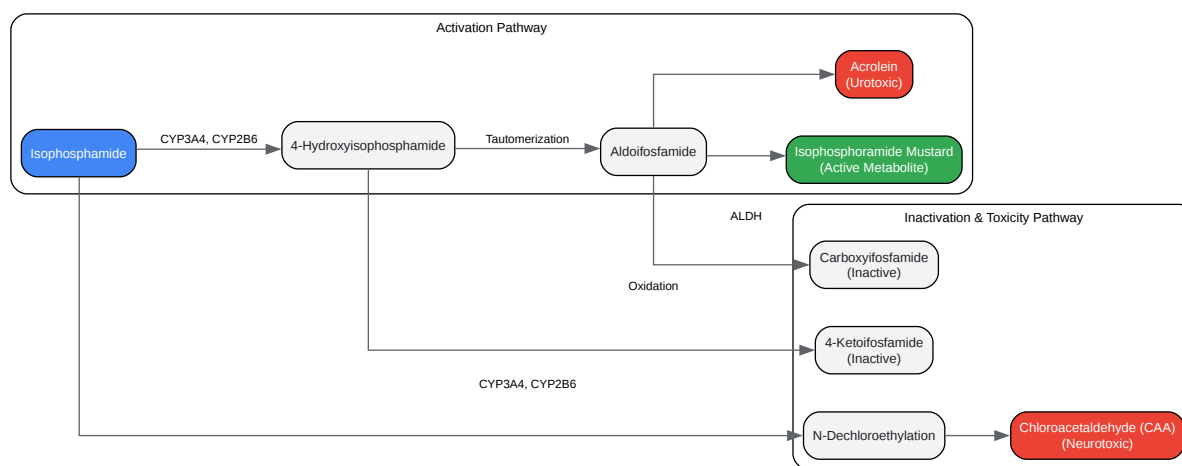
Mechanism of Action: Metabolic Activation

Isophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][4] The primary activation step is hydroxylation at the C4 position of the oxazaphosphorine ring, forming the unstable intermediate 4-hydroxy**isophosphamide**. [1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide then undergoes spontaneous decomposition to yield the active alkylating metabolite, isophosphoramidate mustard, and the urotoxic byproduct, acrolein. [2][8] Isophosphoramidate mustard is responsible for the antineoplastic activity of the drug,

forming DNA cross-links at the N-7 position of guanine, which ultimately leads to cell death.[2]
[9]

A competing metabolic pathway involves the N-dechloroethylation of the side chains, which produces the neurotoxic metabolite chloroacetaldehyde (CAA).[7][8]

Metabolic Activation Pathway of Isophosphamide



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Caption: Metabolic activation and toxicity pathways of **Isophosphamide**.

Experimental Protocols

Synthesis of Isophosphamide

While several synthetic routes for **Isophosphamide** have been developed, a common industrial method involves a multi-step process starting from phosphorus oxychloride. This approach is favored for its safety and efficiency.[\[10\]](#)[\[11\]](#)

A Proposed Synthetic Pathway:

- **Cyclization:** 3-Aminopropan-1-ol is reacted with phosphorus oxychloride in an anhydrous solvent (e.g., dichloromethane) in the presence of a tertiary amine base (e.g., triethylamine) at a cooled temperature (-5 to 25 °C) to form a cyclic phosphoramidic chloride intermediate.[\[10\]](#)[\[12\]](#)
- **Substitution:** 2-Chloroethylamine hydrochloride is then added to the reaction mixture, leading to the formation of an intermediate phosphoramidate.[\[10\]](#)[\[12\]](#)
- **Acylation:** The subsequent addition of 2-chloroacetyl chloride results in the formation of an N-acylated intermediate.[\[10\]](#)[\[12\]](#)
- **Reduction:** The final step involves the reduction of the N-acylated intermediate using a reducing agent such as sodium borohydride in the presence of an alkaline hydroxide to yield **Isophosphamide**.[\[10\]](#)

Note: This is a generalized protocol, and specific reaction conditions, purification, and characterization steps would need to be optimized.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of **Isophosphamide** in various matrices.

Methodology:

- **System:** A reversed-phase HPLC system with UV detection is typically employed.[\[13\]](#)[\[14\]](#)
- **Column:** A Spherisorb C18 ODS column (150 mm × 4.6 mm) or a similar C8 or C18 column is suitable.[\[13\]](#)[\[15\]](#)

- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid, can be used.[\[13\]](#) Another reported mobile phase is a solution of acetonitrile:25mM KH₂PO₄ (23:77) at pH 4. [\[15\]](#)
- Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.[\[13\]](#)[\[15\]](#)
- Detection: UV absorbance is monitored at a wavelength of 200-203 nm.[\[13\]](#)[\[15\]](#)
- Internal Standard: Cyclophosphamide can be used as an internal standard for quantitative analysis.[\[15\]](#)
- Sample Preparation: Plasma samples can be prepared by solid-phase extraction.[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of **Isophosphamide** and the analysis of its metabolites.

Methodology:

- ¹H NMR: High-frequency ¹H NMR spectroscopy can be used to study the biochemical effects of **Isophosphamide** by analyzing changes in the excretion patterns of small organic molecules in urine.[\[16\]](#)
- ³¹P NMR: ³¹P NMR spectroscopy is particularly useful for the quantification of **Isophosphamide** and its phosphorus-containing metabolites in biological fluids like urine. [\[17\]](#)
- HPLC-NMR: The combination of HPLC with NMR spectroscopy (HPLC-NMR) allows for the on-line separation and identification of **Isophosphamide** and its metabolites, such as 4-hydroxy-ifosfamide and dechloroethylated derivatives, from complex biological matrices.[\[18\]](#)

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to **Isophosphamide**. The information presented, including the summarized quantitative data and the metabolic pathway diagram, serves as a valuable resource for researchers, scientists, and professionals involved in the development and study of this important chemotherapeutic agent. A thorough understanding of its chemical nature and metabolic fate is critical for optimizing its therapeutic use and mitigating its associated toxicities.

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